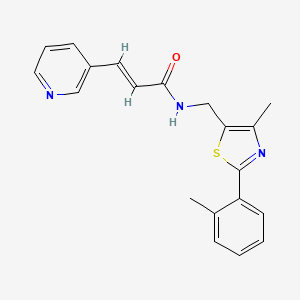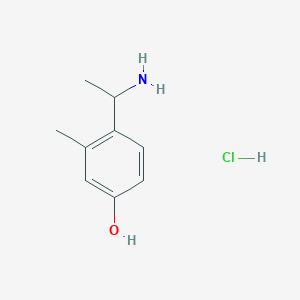
4-(1-Aminoethyl)-3-methylphenol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Aminoethyl)-3-methylphenol;hydrochloride is an organic compound with the molecular formula C9H13NO. It is a phenolic compound with an aminoethyl group attached to the benzene ring. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of 4-(1-Aminoethyl)-3-methylphenol;hydrochloride, also known as Y-27632, is the Rho-associated protein kinase (ROCK) family of protein kinases . This compound inhibits the kinase activity of both ROCK-I and ROCK-II . It also targets cAMP-dependent protein kinase catalytic subunit alpha and cAMP-dependent protein kinase inhibitor alpha .
Mode of Action
Y-27632 acts by inhibiting the Rho-associated protein kinase (ROCK) signaling pathways . It selectively inhibits p160ROCK, although it does inhibit other protein kinases such as PKCs at higher concentrations . This inhibition is reversed by ATP in a competitive manner, suggesting that these compounds inhibit the kinases by binding to the catalytic site .
Biochemical Pathways
The inhibition of ROCK signaling pathways by Y-27632 affects various biochemical pathways. ROCK is involved in various cellular functions, including smooth muscle contraction, actin cytoskeleton organization, cell adhesion and motility, and gene expression . By inhibiting ROCK, Y-27632 can affect these processes and lead to various downstream effects.
Pharmacokinetics
It’s known that the compound is taken up by cells in a temperature- and time-dependent and saturable manner, and this uptake is competed with unlabeled y-27632 . No concentrated accumulation was found, suggesting that the uptake is a carrier-mediated facilitated diffusion .
Result of Action
The inhibition of ROCK by Y-27632 has various molecular and cellular effects. For example, it has been shown to stimulate significant neurite growth in cultured dorsal root ganglion neurons exposed to inhibitory substrates . In spinal cord-lesioned rodents, systemic administration of Y-27632 reversed the active RhoA signal around the injury area .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature can affect the uptake of the compound by cells . .
Biochemical Analysis
Biochemical Properties
It’s structurally similar to Y-27632, a known inhibitor of Rho-associated protein kinase . This suggests that 4-(1-Aminoethyl)-3-methylphenol hydrochloride might interact with similar enzymes and proteins, potentially influencing biochemical reactions .
Cellular Effects
Studies on Y-27632 have shown that it can affect various types of cells and cellular processes . It’s plausible that 4-(1-Aminoethyl)-3-methylphenol hydrochloride might have similar influences on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 4-(1-Aminoethyl)-3-methylphenol hydrochloride is not well established. Given its structural similarity to Y-27632, it might exert its effects at the molecular level through similar mechanisms. This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways that 4-(1-Aminoethyl)-3-methylphenol hydrochloride is involved in are not well known. It’s plausible that it might interact with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Future studies should focus on understanding any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminoethyl)-3-methylphenol;hydrochloride typically involves the reaction of 3-methylphenol with ethylamine under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 100°C, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and distillation.
Chemical Reactions Analysis
Types of Reactions
4-(1-Aminoethyl)-3-methylphenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Alkylated or acylated phenolic compounds.
Scientific Research Applications
4-(1-Aminoethyl)-3-methylphenol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-(1-Aminoethyl)phenol: Similar structure but lacks the methyl group.
3-Methylphenol: Lacks the aminoethyl group.
4-Aminophenol: Lacks both the methyl and aminoethyl groups.
Uniqueness
4-(1-Aminoethyl)-3-methylphenol;hydrochloride is unique due to the presence of both the aminoethyl and methyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(1-aminoethyl)-3-methylphenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-6-5-8(11)3-4-9(6)7(2)10;/h3-5,7,11H,10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUBJTISDWGUDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C(C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]pentanamide](/img/structure/B2761613.png)
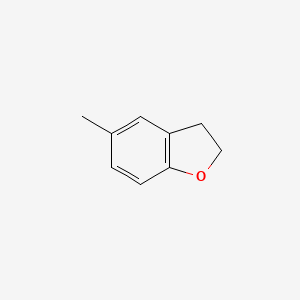
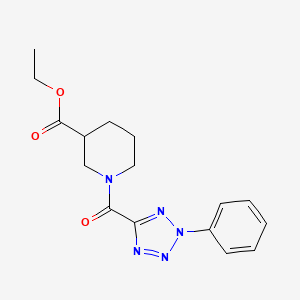

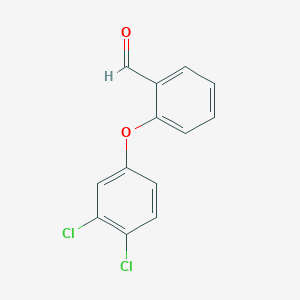
![1-[4-(Aminomethyl)phenyl]methanesulfonamide hydrochloride](/img/structure/B2761620.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2761621.png)
![2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2761622.png)
![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B2761623.png)
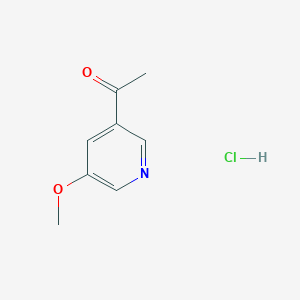
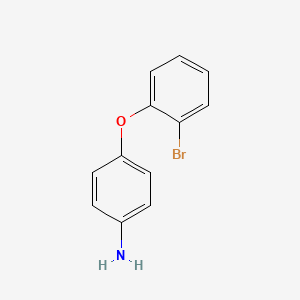
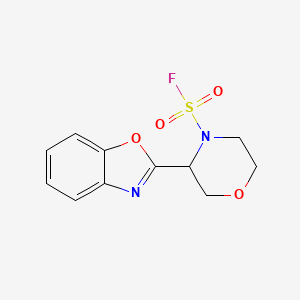
![N-(3,4-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)
